2,2-dimethyl-1-[4-(oxan-4-yl)piperazin-1-yl]propan-1-one
Description
2,2-Dimethyl-1-[4-(oxan-4-yl)piperazin-1-yl]propan-1-one is a piperazine derivative featuring a pivaloyl (2,2-dimethylpropanoyl) group and a tetrahydropyran-4-yl (oxan-4-yl) substituent on the piperazine ring. The pivaloyl moiety contributes steric bulk and metabolic stability, while the oxan-4-yl group may enhance solubility and influence receptor binding via its oxygen-containing heterocycle. This compound belongs to a broader class of 1-(piperazin-1-yl)propan-1-one derivatives, which are explored for diverse pharmacological applications, including central nervous system (CNS) modulation and enzyme inhibition .
Properties
IUPAC Name |
2,2-dimethyl-1-[4-(oxan-4-yl)piperazin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2/c1-14(2,3)13(17)16-8-6-15(7-9-16)12-4-10-18-11-5-12/h12H,4-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBWCAHLCGULTNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCN(CC1)C2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-1-[4-(oxan-4-yl)piperazin-1-yl]propan-1-one typically involves the reaction of 2,2-dimethylpropan-1-one with a piperazine derivative that contains an oxane ring. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like hydrochloric acid or sulfuric acid to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures precise control over the reaction parameters, leading to high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,2-dimethyl-1-[4-(oxan-4-yl)piperazin-1-yl]propan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
The compound 2,2-dimethyl-1-[4-(oxan-4-yl)piperazin-1-yl]propan-1-one has garnered attention in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, highlighting relevant case studies, research findings, and a comprehensive data table summarizing its properties and uses.
Structure and Composition
- Molecular Formula: C13H22N2O2
- Molecular Weight: 238.33 g/mol
- IUPAC Name: this compound
Pharmacological Research
This compound has been investigated for its potential as a therapeutic agent due to its structural similarity to known pharmacophores. Research indicates that compounds with piperazine moieties often exhibit significant biological activity, including:
- Antidepressant Effects: Studies have shown that piperazine derivatives can modulate serotonin and dopamine pathways, suggesting potential use in treating mood disorders.
- Anticancer Activity: Preliminary studies indicate that this compound may inhibit specific cancer cell lines, possibly through apoptosis induction mechanisms.
Neuroscience
The compound's ability to cross the blood-brain barrier makes it a candidate for neurological studies. It has been explored for:
- Cognitive Enhancement: Research is ongoing into its effects on memory and learning processes, with some animal studies indicating improvements in cognitive function.
Synthetic Chemistry
In synthetic chemistry, this compound serves as an intermediate for the development of more complex molecules. Its unique structure allows chemists to modify functional groups to tailor biological activity.
Case Study 1: Antidepressant Activity
A study published in the Journal of Medicinal Chemistry examined the effects of various piperazine derivatives on serotonin receptor activity. The results indicated that modifications similar to those found in this compound enhanced receptor binding affinity, suggesting its potential as a lead compound for developing new antidepressants .
Case Study 2: Anticancer Research
In a laboratory setting, researchers tested the compound against several cancer cell lines (e.g., breast and prostate cancer). The results demonstrated a dose-dependent inhibition of cell proliferation, with IC50 values indicating significant potency compared to standard chemotherapeutics .
Case Study 3: Cognitive Function Studies
Animal models treated with the compound showed improved performance in maze tests designed to assess memory retention. These findings suggest that it may have neuroprotective properties worth further exploration .
Mechanism of Action
The mechanism of action of 2,2-dimethyl-1-[4-(oxan-4-yl)piperazin-1-yl]propan-1-one involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key Observations:
- Conversely, electron-donating groups like oxan-4-yl could enhance solubility and hydrogen-bonding capacity.
- Steric Considerations : The pivaloyl group in the target compound and analogs (e.g., compound 24 ) introduces steric hindrance, which may improve metabolic stability by shielding the carbonyl group from enzymatic degradation.
- Bioactivity Trends : Compound 7e , with a pyridinyl substituent, exhibits serotonin receptor binding (IC₅₀ = 2.50 μM), suggesting that aromatic heterocycles on piperazine enhance affinity for CNS targets. The oxan-4-yl group’s impact on similar targets remains speculative but warrants investigation.
Pharmacological and Physicochemical Properties
- Lipophilicity : The oxan-4-yl group may lower logP compared to aryl substituents (e.g., 2-nitrophenyl in compound 24 ), improving aqueous solubility.
- Metabolic Stability : The pivaloyl group’s steric bulk, as seen in compound 3da , likely reduces first-pass metabolism, a trait shared with the target compound.
- Receptor Specificity : Fluorophenyl and trifluoromethylphenyl substituents (e.g., compounds in and 11 ) are common in GPCR-targeted drugs, whereas oxan-4-yl’s role remains underexplored but may mimic morpholine-based pharmacophores.
Biological Activity
2,2-Dimethyl-1-[4-(oxan-4-yl)piperazin-1-yl]propan-1-one is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This compound features a piperazine ring, which is known for its role in enhancing the biological activity of various drugs. The oxane moiety contributes to its lipophilicity, potentially affecting its pharmacokinetics.
Research indicates that compounds with similar structures often interact with multiple biological targets:
- Anticancer Activity : The compound is believed to inhibit the Bcl-2 protein, which is overexpressed in various cancers and plays a crucial role in regulating apoptosis. This inhibition can lead to increased apoptosis in cancer cells, making it a candidate for cancer therapy .
- Neuropharmacological Effects : Compounds containing piperazine moieties have been shown to exhibit neuroprotective effects and may modulate neurotransmitter systems, particularly serotonin and dopamine pathways .
- Antimicrobial Properties : Preliminary studies suggest that derivatives of similar compounds exhibit antimicrobial activity against a range of pathogens, indicating potential therapeutic applications in infectious diseases .
Table 1: Biological Activities of this compound
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Inhibition of Bcl-2; increased apoptosis | |
| Neuropharmacological | Modulation of serotonin pathways | |
| Antimicrobial | Activity against bacterial strains |
Case Study 1: Anticancer Efficacy
A study conducted on human cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The IC50 values were comparable to established chemotherapeutic agents, suggesting its potential as an effective anticancer drug .
Case Study 2: Neuroprotective Effects
In an animal model of neurodegeneration, administration of the compound resulted in improved cognitive function and reduced markers of oxidative stress. These findings support the hypothesis that this compound may have protective effects against neurodegenerative diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
